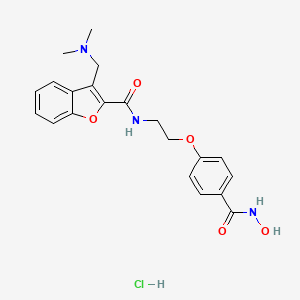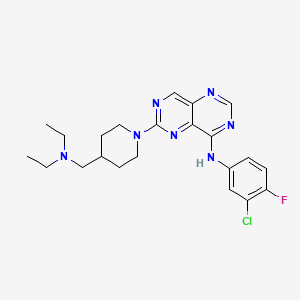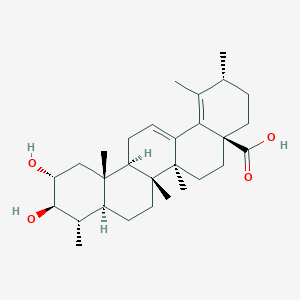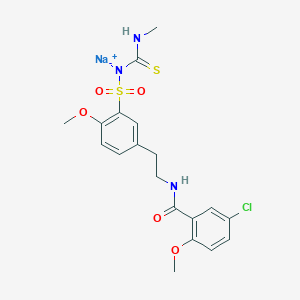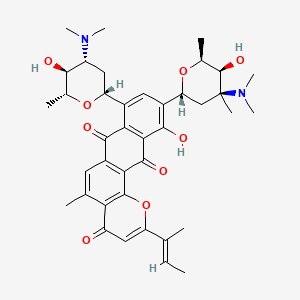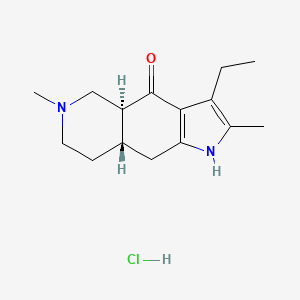
Piquindone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piquindone hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. The compound acts as a selective dopamine D2 receptor antagonist and has been found to possess moderate efficacy in treating positive symptoms of schizophrenia. Additionally, it has shown modest effectiveness for negative symptoms and has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .
Métodos De Preparación
The synthesis of piquindone hydrochloride involves several steps, starting from the appropriate pyrroloisoquinoline derivatives. The synthetic route typically includes:
Step 1: Formation of the pyrroloisoquinoline core through cyclization reactions.
Step 2: Introduction of the ethyl and methyl groups at specific positions on the core structure.
Step 3: Conversion of the intermediate to the hydrochloride salt form.
Análisis De Reacciones Químicas
Piquindone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Piquindone hydrochloride exerts its effects primarily by binding to and antagonizing dopamine D2 receptors. This action inhibits dopamine-mediated signaling pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The compound’s selectivity for dopamine D2 receptors and its sodium-dependent binding properties contribute to its unique pharmacological profile .
Comparación Con Compuestos Similares
Piquindone hydrochloride is compared with other dopamine D2 receptor antagonists such as:
- Tropapride
- Zetidoline
- Metoclopramide
These compounds share similar binding properties but differ in their clinical efficacy and side effect profiles. This compound is unique in its lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a promising candidate for further research and development .
Propiedades
Número CAS |
75689-38-2 |
|---|---|
Fórmula molecular |
C15H23ClN2O |
Peso molecular |
282.81 g/mol |
Nombre IUPAC |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;/h10,12,16H,4-8H2,1-3H3;1H/t10-,12+;/m0./s1 |
Clave InChI |
SFILABVANJHLDH-XOZOLZJESA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
SMILES isomérico |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.Cl |
SMILES canónico |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
Sinónimos |
2,6-dimethyl-3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one 3-ethyl-2,6-dimethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one piquindone Ro 22-1319 Ro 22-1319 hydrochloride, (4aR-trans)-isomer Ro 22-1319 hydrochloride, (4aS-trans)-isomer Ro 22-1319 hydrochloride, (trans(+-))-isomer Ro 22-1319, (4aS-trans)-isomer Ro 22-1319, (cis-(+-))-isomer Ro 22-1319, (trans-(-))-isomer Ro 22-2586 Ro-22-1319 Ro-22-2586 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9R)-9-chloro-11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255492.png)
![[(1S,4S,5R,8S,9S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1255493.png)
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(6-methylpyridazine-3-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1255495.png)
![[(4-Methylphenyl)-(2,2,2-trifluoroacetyl)oxythallanyl] 2,2,2-trifluoroacetate](/img/structure/B1255496.png)
![2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1255497.png)

